molecular formula C18H28O2Si3 B8228172 1,1,3,3,5,5-Hexamethyl-1,5-diphenyl-trisiloxane

1,1,3,3,5,5-Hexamethyl-1,5-diphenyl-trisiloxane

Cat. No. B8228172
M. Wt: 360.7 g/mol
InChI Key: XLKWSTGNXOTAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,3,3,5,5-Hexamethyl-1,5-diphenyl-trisiloxane is a useful research compound. Its molecular formula is C18H28O2Si3 and its molecular weight is 360.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,3,3,5,5-Hexamethyl-1,5-diphenyl-trisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3,5,5-Hexamethyl-1,5-diphenyl-trisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Crystal Structure Analysis

1,1,3,3,5,5-Hexamethyl-1,5-diphenyl-trisiloxane has been studied for its molecular and crystal structures. X-ray diffraction analysis of this compound and others in the trisiloxane series revealed insights into intermolecular hydrogen bonding and crystal structures, showing different hydrogen bond systems in these compounds (Malinovskii, Tesuro Vallina, & Stoeckli-Evans, 2006).

Synthesis and Characterization in Polymer Science

The compound plays a role in polymer science, where it's used in the synthesis of polysiloxaneimides and other polymers. For example, a new monomer was synthesized from 1,1,3,3,5,5-hexamethyl-trisiloxane, leading to the creation of organosoluble polysiloxaneimides with varying properties (Wu, Hayakawa, & Kakimoto, 2008).

Applications in Catalysis

This compound has been used in catalysis, such as in the synthesis of novel phosphine-palladium complex-catalyzed regioselective allylation of a Grignard reagent (Takuma & Imaki, 1993).

High-Temperature Gas Chromatography

It has also found use as a stationary phase in high-temperature gas chromatography, demonstrating its utility in the separation of complex mixtures (Komers & Černý, 1981).

properties

IUPAC Name

bis[[dimethyl(phenyl)silyl]oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2Si3/c1-21(2,17-13-9-7-10-14-17)19-23(5,6)20-22(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWSTGNXOTAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3,5,5-Hexamethyl-1,5-diphenyl-trisiloxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.